2,3-Xylenol, 6-ethyl-

Description

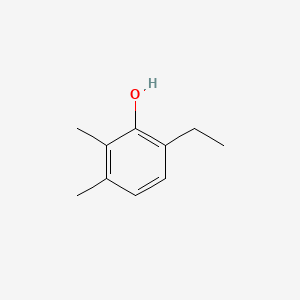

Structure

3D Structure

Properties

CAS No. |

18441-55-9 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

6-ethyl-2,3-dimethylphenol |

InChI |

InChI=1S/C10H14O/c1-4-9-6-5-7(2)8(3)10(9)11/h5-6,11H,4H2,1-3H3 |

InChI Key |

DGWHZFYSJFCOMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Xylenol, 6 Ethyl and Analogues

Regioselective Alkylation Strategies for Phenolic Compounds

Directly introducing an ethyl group onto the 2,3-xylenol scaffold requires precise control to ensure addition at the desired C6 position, ortho to the hydroxyl group and adjacent to a methyl group. The inherent electronic and steric factors of the substrate make regioselectivity a significant hurdle, as the C4 position (para to the hydroxyl) is also activated.

Catalytic Ortho- and Para-Alkylation Techniques

The Friedel-Crafts alkylation is a classic method for C-H bond functionalization on aromatic rings, but it often yields a mixture of ortho- and para-substituted products and is prone to over-alkylation. rsc.orgajchem-a.com To overcome these limitations, significant research has focused on developing catalysts that favor a specific regioisomer.

Vapor-phase alkylation of phenols with alcohols using heterogeneous catalysts is a prominent strategy for achieving high ortho-selectivity. For instance, the ethylation of phenol (B47542) with ethanol (B145695) has been studied using bimetallic mesoporous catalysts. researchgate.net Research using CoAl-MCM-41 catalysts demonstrated that both catalyst acidity and reaction temperature heavily influence the selectivity between C-alkylation (at the ortho or para position) and O-alkylation (ether formation). researchgate.net Under optimized conditions, a CoAl-MCM-41 catalyst with a specific silicon-to-metal ratio achieved over 80% selectivity for the ortho-alkylated product, 2-ethylphenol. researchgate.net This high ortho-selectivity is attributed to the interaction between the phenol's hydroxyl group and the catalyst's active sites, which orients the substrate for preferential attack at the ortho position.

Further studies have explored other catalytic systems. Titanium dioxide-modified MCM-41 has been used for the ortho-selective alkylation of phenol with diethyl carbonate, where Lewis acid sites on the catalyst were found to be crucial for the high activity and selectivity. researchgate.net Similarly, catalysts derived from hydrotalcite-like anionic clays (B1170129) have shown effectiveness in the ortho-alkylation of phenol with various alcohols, including longer-chain alcohols. researchgate.net These systems operate on the principle that C-alkylation and O-alkylation are parallel reactions, with the catalyst properties dictating the dominant pathway. researchgate.net For the synthesis of 2,3-Xylenol, 6-ethyl-, these catalytic systems offer a promising route, where 2,3-xylenol would be reacted with ethanol, with the expectation that the steric hindrance from the C2-methyl group would further favor alkylation at the C6 position over the C4 position.

Catalytic Ortho-Ethylation of Phenol with Ethanol

| Catalyst | Reaction Temperature (°C) | Phenol Conversion (%) | Selectivity for 2-Ethylphenol (%) | Reference |

|---|---|---|---|---|

| CoAl-MCM-41 (20) | 350 | 40 | >80 | researchgate.net |

| CoAl-MCM-41 (50) | 400 | ~35 | ~70 | researchgate.net |

| CoAl-MCM-41 (80) | 450 | ~30 | ~60 | researchgate.net |

Directed Functionalization Approaches

To achieve high regioselectivity in cases where catalyst control is insufficient, chemists employ directing groups. rsc.org A directing group is a functional moiety temporarily installed on the molecule—typically on the phenolic oxygen—to guide a reagent to a specific C-H bond. nih.gov This strategy has become a powerful tool for functionalizing otherwise inaccessible positions.

Bidentate, monoanionic auxiliaries, such as aminoquinolines and picolinic acids, are among the most versatile directing groups, facilitating the functionalization of sp2 C-H bonds by a variety of transition metals, including iron, copper, rhodium, and palladium. nih.gov For phenol derivatives, the hydroxyl group can be converted into an ether or carbamate (B1207046) bearing a coordinating atom (e.g., nitrogen in a pyridine (B92270) ring). This group then chelates to a metal catalyst, forming a stable cyclometalated intermediate that positions the metal center in close proximity to a specific ortho-C-H bond, enabling its selective functionalization. nih.govacs.org

For example, a ruthenium-catalyzed C–H bond alkylation of phenol derivatives has been developed using a removable 2-pyridyl directing group. acs.org This approach was successfully used to achieve meta-alkylation, a transformation that is very difficult with traditional electrophilic substitution methods. acs.org After the desired alkyl group is installed, the directing group is cleaved to regenerate the free phenol. acs.org Applying this logic to the synthesis of 2,3-Xylenol, 6-ethyl-, one could envision attaching a suitable directing group to the hydroxyl of 2,3-xylenol. This auxiliary would then direct an ethylating agent, via a metal catalyst, exclusively to the C6 position. This method offers the potential for near-perfect regioselectivity at the cost of additional synthetic steps for installing and removing the directing group. rsc.orgnih.gov

Multi-Step Synthetic Pathways Incorporating 2,3-Xylenol, 6-ethyl- Precursors

When direct alkylation is not feasible or selective, multi-step pathways that build the target molecule from a simpler precursor are employed. These routes often involve the transformation of one functional group into another to achieve the final structure.

Precursor Derivatization and Transformation

A robust multi-step strategy for synthesizing 2,3-Xylenol, 6-ethyl- begins with the readily available precursor 2,3-xylenol. The synthesis involves two key transformations: an initial acylation followed by a reduction.

Friedel-Crafts Acylation : The first step is a Friedel-Crafts acylation of 2,3-xylenol with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst. Acylation reactions are generally more regioselective than their alkylation counterparts because the resulting acyl group deactivates the aromatic ring, preventing further reactions. ajchem-a.com This reaction would yield 6-acetyl-2,3-xylenol as the primary product.

Hydrodeoxygenation of the Ketone : The second step involves the reduction of the carbonyl group of 6-acetyl-2,3-xylenol to an ethyl group. A highly effective and green method for this transformation is the selective hydrodeoxygenation using a bimetallic catalyst. Research has demonstrated that iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) can efficiently deoxygenate the side-chain carbonyl of various acetophenone (B1666503) derivatives without hydrogenating the aromatic ring. rsc.orgrsc.org This catalytic system operates under hydrogen pressure and provides a versatile pathway to valuable alkyl phenols. rsc.orgrsc.orgresearchgate.net This two-step sequence of acylation followed by reduction provides a reliable and controllable route to the target molecule.

Selective Hydrodeoxygenation of Acetophenone Derivatives to Alkyl Phenols

| Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4'-Hydroxyacetophenone | Fe25Ru75@SILP | 175 °C, 50 bar H₂, 16 h | >99 | rsc.org |

| 3'-Hydroxyacetophenone | Fe25Ru75@SILP | 175 °C, 50 bar H₂, 16 h | >99 | rsc.org |

| 4'-Aminoacetophenone | Fe25Ru75@SILP | 175 °C, 50 bar H₂, 16 h | >99 (yield of 4-ethylaniline) | rsc.org |

| 3',5'-Dimethoxy-4'-hydroxyacetophenone | Fe25Ru75@SILP | 175 °C, 50 bar H₂, 16 h | >99 | rsc.org |

Cyclization and Rearrangement Reactions

Rearrangement reactions provide an alternative synthetic design. The Fries rearrangement is a classic acid-catalyzed transformation of a phenolic ester into a hydroxy aryl ketone. ajchem-a.com This reaction is ortho- and para-selective, with the product ratio influenced by temperature, solvent, and catalyst. ajchem-a.com Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.

A potential pathway to 2,3-Xylenol, 6-ethyl- via this method would involve:

Esterification : 2,3-xylenol is first reacted with propionyl chloride or propanoic anhydride (B1165640) to form 2,3-dimethylphenyl propanoate.

Fries Rearrangement : The resulting ester is then subjected to Fries rearrangement conditions (e.g., AlCl₃ catalyst). This would generate a mixture of hydroxy propiophenones, namely 4-propionyl-2,3-xylenol and 6-propionyl-2,3-xylenol. By carefully controlling the reaction conditions, particularly temperature, the formation of the desired 6-isomer could be maximized.

Reduction : The final step would be the reduction of the propionyl group to a propyl group, although for the target compound, an initial acylation with an acetyl group would be chosen as described in 2.2.1.

Other advanced reactions include oxidative cyclizations, which are powerful methods for constructing complex polycyclic compounds from phenol derivatives, though they are less directly applicable to the synthesis of a simple alkylated phenol. nih.govrsc.org

Green Chemistry Principles in 2,3-Xylenol, 6-ethyl- Synthesis

Modern synthetic chemistry increasingly incorporates the principles of green chemistry to reduce environmental impact. This involves using renewable feedstocks, employing safer solvents, designing energy-efficient processes, and maximizing atom economy.

Several aspects of the methodologies described above align with green chemistry principles:

Renewable Reagents : Using ethanol as an ethylating agent is advantageous as it can be derived from renewable biomass sources. researchgate.net

Heterogeneous Catalysis : The use of solid, recyclable catalysts such as zeolites (MCM-41), clays (montmorillonite), and supported metal nanoparticles (Fe25Ru75@SILP) is a key green strategy. researchgate.netrsc.orgoup.com These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for their reuse, which is both economically and environmentally beneficial. researchgate.net

Atom Economy : Direct C-H alkylation is highly atom-economical as it avoids the use of pre-functionalized substrates and protecting groups. Pathways that minimize steps and stoichiometric reagents are preferred. rsc.org

Safer Processes : The hydrodeoxygenation pathway using a Fe25Ru75@SILP catalyst is a green alternative to classical reduction methods like the Wolff-Kishner or Clemmensen reductions, which use harsh, hazardous, and stoichiometric reagents. rsc.orgrsc.org

The development of synthetic routes for compounds like 2,3-Xylenol, 6-ethyl- showcases the evolution of organic synthesis towards more efficient, selective, and sustainable practices.

Solvent-Free and Catalyst-Free Reactions

The synthesis of alkylated phenols, such as 2,3-Xylenol, 6-ethyl-, has traditionally relied on Friedel-Crafts alkylation, often employing Lewis acid catalysts and volatile organic solvents. However, contemporary research is increasingly directed towards greener alternatives that minimize waste and energy consumption.

Solvent-free reaction conditions represent a significant step towards more environmentally friendly processes. rsc.org The elimination of solvents reduces waste, simplifies product purification, and can, in some cases, enhance reaction rates. For the ethylation of 2,3-xylenol, a solvent-free approach would involve the direct reaction of the phenol with an ethylating agent. While the complete exclusion of a catalyst for such a reaction is challenging, research into highly efficient catalysts that can be used in minute quantities or under solventless conditions is prevalent. For instance, the use of solid acid catalysts has been explored for Friedel-Crafts alkylation and acylation of aromatic compounds under solvent-free conditions. chemijournal.comacademie-sciences.fr

Completely catalyst-free alkylations of phenols are less common and typically require high temperatures or pressures to proceed, which can lead to selectivity issues and unwanted byproducts. The inherent reactivity of the phenol and the alkylating agent is often insufficient for a high-yielding reaction without a catalyst to activate the electrophile. Research on the direct substitution of alcohols on unactivated substrates is an identified priority, highlighting the ongoing challenge in this area. researchgate.net

One conceptual approach to a catalyst-free and solvent-free synthesis of 2,3-Xylenol, 6-ethyl- could involve the high-temperature gas-phase reaction of 2,3-xylenol with ethylene (B1197577). However, such a process would likely require significant optimization to control selectivity and prevent polymerization and other side reactions.

Atom Economy and Process Intensification

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org In the synthesis of 2,3-Xylenol, 6-ethyl-, maximizing atom economy would involve choosing an ethylation strategy that incorporates the maximum number of atoms from the reactants into the final product.

For example, the direct addition of ethylene to 2,3-xylenol would be highly atom-economical, as all atoms of the reactants are incorporated into the product. In contrast, using an ethyl halide as the ethylating agent would generate a halide salt as a byproduct, thus lowering the atom economy.

Table 1: Comparison of Atom Economy for Ethylation Reactions

| Ethylation Reaction | Reactants | Products | Byproducts | Atom Economy |

| Direct Ethylene Addition | 2,3-Xylenol, Ethylene | 2,3-Xylenol, 6-ethyl- | None | 100% |

| Ethylation with Ethyl Bromide | 2,3-Xylenol, Ethyl Bromide | 2,3-Xylenol, 6-ethyl- | Hydrogen Bromide | Lower |

Process intensification refers to the development of smaller, more efficient, and often safer production processes. acs.org In the context of producing 2,3-Xylenol, 6-ethyl-, process intensification could be achieved through several strategies:

Microreactors: Conducting the alkylation reaction in a microreactor can offer superior control over reaction parameters such as temperature and mixing, leading to higher selectivity and yield. The high surface-area-to-volume ratio can also enhance heat transfer, making the process safer.

Continuous Flow Processing: Shifting from traditional batch production to a continuous flow system can offer significant advantages in terms of consistency, safety, and throughput. rsc.orgrsc.org A continuous process for the synthesis of 2,3-Xylenol, 6-ethyl- would involve the continuous feeding of reactants into a reactor system and the continuous removal of the product stream. This approach allows for better process control and can be more easily automated.

The development of such intensified processes for the synthesis of 2,3-Xylenol, 6-ethyl- would align with the principles of green engineering, aiming for more sustainable and economically viable chemical production.

Elucidation of Reaction Mechanisms and Transformative Chemistry of 2,3 Xylenol, 6 Ethyl

Mechanisms of Electrophilic Aromatic Substitution on Alkylphenols.nih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction proceeds via a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the Wheland intermediate or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com The first step is typically the rate-determining step due to the temporary loss of aromatic stabilization. lumenlearning.com

For alkylphenols like 2,3-Xylenol, 6-ethyl-, the hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The alkyl groups also contribute to the activation of the ring through inductive effects and hyperconjugation. tennacadsci.org In the case of 2,3-Xylenol, 6-ethyl-, the positions open for substitution are C4 and C5. The hydroxyl group at C1, the methyl groups at C2 and C3, and the ethyl group at C6 sterically hinder attack at certain positions and electronically influence the regioselectivity of the substitution.

Halogenation: The introduction of a halogen (e.g., chlorine or bromine) onto the aromatic ring of 2,3-Xylenol, 6-ethyl- would proceed through a typical EAS mechanism. lumenlearning.com A Lewis acid catalyst, such as an iron(III) halide, is often used to polarize the halogen molecule, generating a stronger electrophile. lumenlearning.com Given the activating nature of the substituents, the reaction is expected to be facile. The incoming halogen would be directed to the available C4 or C5 positions.

Nitration: Nitration involves the reaction of the aromatic ring with a nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid. google.com The nitration of phenols can be complex due to the susceptibility of the phenol (B47542) to oxidation. nih.govtandfonline.com To mitigate this, the hydroxyl group is often protected as an ester or ether during the reaction. tandfonline.com For 2,3-Xylenol, 6-ethyl-, nitration would lead to the introduction of a nitro group at the C4 or C5 position. The reaction of 2,3-dimethylphenol (B72121) with nitric acid in acetic anhydride (B1165640) has been shown to yield nitrated products, including the formation of nitro-dienones as intermediates. cdnsciencepub.com

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid or sulfur trioxide. google.com This reaction is reversible and can be influenced by temperature. google.com Phenols are readily sulfonated, often at room temperature. nih.gov The sulfonation of 2,3,6-trimethyl phenol has been documented as a method for separation from other isomers. google.com For 2,3-Xylenol, 6-ethyl-, sulfonation would likely occur at the C4 or C5 position.

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. This reaction is a key method for forming carbon-carbon bonds. The acylation of phenols can be promoted by various catalysts. researchgate.netresearchgate.net For 2,3-Xylenol, 6-ethyl-, acylation would result in the formation of a ketone, with the acyl group attaching to either the C4 or C5 position.

Alkylation: Friedel-Crafts alkylation involves the reaction of the aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. researchgate.net This reaction can be prone to polyalkylation and rearrangement of the carbocation electrophile. The alkylation of xylenols is a known industrial process. For instance, the alkylation of 2,4-xylenol with isobutylene (B52900) is used to introduce a tert-butyl group. wikipedia.org Similarly, 2,3-xylenol can be butylated to form t-butyl derivatives. google.com For 2,3-Xylenol, 6-ethyl-, further alkylation would likely occur at the remaining available positions on the ring, C4 and C5.

Oxidation and Reduction Chemistry of 2,3-Xylenol, 6-ethyl-

Phenols can undergo oxidative coupling reactions to form dimers, oligomers, and polymers. wikipedia.orggrafiati.com These reactions are often catalyzed by transition metal complexes or enzymes and proceed through the formation of phenoxy radicals. wikipedia.org The coupling can occur between two ortho positions (o-o coupling), two para positions (p-p coupling), or an ortho and a para position (o-p coupling), leading to the formation of C-C or C-O bonds. rsc.org

For 2,3-Xylenol, 6-ethyl-, the presence of substituents at the 2, 3, and 6 positions would influence the type of coupling. The C4 and C5 positions are available for C-C coupling. Oxidative coupling of substituted phenols is a key step in the biosynthesis of many natural products and in the industrial synthesis of polymers like poly(p-phenylene oxide) from 2,6-xylenol. rsc.orgwikipedia.org The specific products of oxidative coupling of 2,3-Xylenol, 6-ethyl- would depend on the reaction conditions and the catalyst used.

The aromatic ring of phenols can be hydrogenated to the corresponding cyclohexanol (B46403) derivatives. This reduction is typically carried out using hydrogen gas and a metal catalyst, such as rhodium, ruthenium, or palladium, often supported on carbon or alumina. researchgate.net The hydrogenation of substituted phenols can be influenced by steric hindrance from the alkyl groups, which may affect the rate and selectivity of the reaction. researchgate.net For 2,3-Xylenol, 6-ethyl-, hydrogenation would yield the corresponding ethyl-dimethyl-cyclohexanol. The specific stereochemistry of the product would depend on the catalyst and reaction conditions.

Formation of Derivatives and Functionalized Compounds

The reactive sites on 2,3-Xylenol, 6-ethyl- (the hydroxyl group and the aromatic ring) allow for the synthesis of a variety of derivatives.

Ether and Ester Formation: The phenolic hydroxyl group can be readily converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or into an ester by reaction with an acyl chloride or anhydride. These reactions protect the hydroxyl group and can alter the physical and chemical properties of the molecule.

Derivatives from Ring Substitution: As discussed in the electrophilic aromatic substitution section, halogenation, nitration, sulfonation, acylation, and alkylation reactions can introduce new functional groups onto the aromatic ring at the C4 and C5 positions. These new groups can then be further transformed. For example, a nitro group can be reduced to an amino group, which can then undergo a wide range of reactions.

Mannich Reaction: Phenols can undergo the Mannich reaction, which involves the aminoalkylation of an acidic proton located ortho or para to the hydroxyl group. This reaction introduces an aminomethyl group onto the aromatic ring. For example, 6-tert-butyl-2,3-xylenol can be functionalized via morpholinomethylation. evitachem.com

Synthesis of Ethers and Esters

The hydroxyl group of 2,3-Xylenol, 6-ethyl- serves as a key functional handle for the synthesis of corresponding ethers and esters. These reactions typically involve the reaction of the phenolic oxygen with an electrophile.

Ether Synthesis via Williamson Ether Synthesis

The formation of ethers from 2,3-Xylenol, 6-ethyl- can be effectively achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide. The reaction is typically an SN2 process, favoring primary alkyl halides to avoid competing elimination reactions.

The first step is the formation of the 6-ethyl-2,3-dimethylphenoxide ion by treating the phenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting phenoxide then attacks the alkyl halide (e.g., an alkyl bromide or iodide), displacing the halide and forming the ether linkage. The use of polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) can facilitate this reaction. For instance, the reaction of 2,3-dimethylphenol with ethyl 4-bromobutyrate in the presence of K₂CO₃ is a known method for forming the corresponding ether.

Ester Synthesis via Acylation

Esters of 2,3-Xylenol, 6-ethyl- are readily prepared by acylation of the hydroxyl group. This can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). The reaction involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent, leading to the formation of the ester. This transformation is fundamental in modifying the properties of the parent phenol.

Table 1: Representative Ether and Ester Synthesis Reactions This table presents plausible synthetic routes based on established chemical principles.

| Product Name | Starting Materials | Reagents | Solvent | Product Structure |

|---|

Incorporation into Heterocyclic Systems

The structural framework of 2,3-Xylenol, 6-ethyl- is a valuable building block for the synthesis of various heterocyclic compounds. The phenol moiety can participate in cyclization and condensation reactions to form fused ring systems like benzofurans, chromenes, and other related heterocycles.

Benzofuran Synthesis

A notable route to highly substituted benzofurans involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride (TFAA). rsc.orgrsc.org This reaction proceeds via a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement. For a substrate like 2,3-Xylenol, 6-ethyl- (an isomer of 2-ethyl-6-methylphenol), this pathway would likely involve C-C bond formation at the C4 position, followed by substituent migration to yield a highly substituted benzofuran. rsc.org

Chromene (Benzopyran) Synthesis

The synthesis of chromene derivatives, specifically coumarins (2H-chromen-2-ones), from phenols is often achieved via the Pechmann condensation. researchgate.netresearchgate.netcore.ac.uk This reaction involves the condensation of a phenol with a β-ketoester, such as ethyl acetoacetate, under acidic catalysis (e.g., H₂SO₄, InCl₃). researchgate.netmdpi.com For 2,3-Xylenol, 6-ethyl-, the reaction would lead to the formation of a tetramethyl-substituted coumarin, with the substitution pattern on the benzene (B151609) ring dictated by the orientation of the cyclization. mdpi.com

Furan (B31954) and Isoxazole (B147169) Synthesis

Multi-component reactions offer a pathway to complex heterocycles. For example, a one-pot reaction between a phenol, an arylglyoxal, and acetylacetone (B45752) can yield highly functionalized furan derivatives. nih.govresearchgate.net Applying this to 2,3-Xylenol, 6-ethyl- would result in a furan ring attached to the phenolic ring. Furthermore, isoxazole derivatives can be synthesized from phenols. A reported method involves the reaction of 2,3-dimethylphenol with ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate, catalyzed by PhI(OAc)₂, to form an isoxazole, suggesting a similar transformation is possible for its 6-ethyl analogue. nih.gov

Table 2: Potential Heterocyclic Systems Derived from 2,3-Xylenol, 6-ethyl- This table illustrates plausible heterocyclic structures synthesized from the title compound based on known reactions of analogous phenols.

| Heterocyclic System | Synthetic Method | Key Reagents | Potential Product |

|---|---|---|---|

| Benzofuran | Sigmatropic Rearrangement | Alkynyl Sulfoxide, Trifluoroacetic Anhydride (TFAA) | 4,5-Dimethyl-7-ethyl-substituted Benzofuran |

| Coumarin (Chromene) | Pechmann Condensation | Ethyl Acetoacetate, Indium(III) Chloride (InCl₃) | 4,5,6-Trimethyl-8-ethyl-2H-chromen-2-one |

| Furan | Multi-component Reaction | Arylglyoxal, Acetylacetone, Triethylamine | 1-(4-(6-ethyl-2,3-dimethylphenyl)-substituted-furan-3-yl)ethan-1-one |

| Isoxazole | Cyclization | Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate, PhI(OAc)₂ | Ethyl 5-methyl-3-(6-ethyl-2,3-dimethylphenyl)isoxazole-4-carboxylate |

Spectroscopic Characterization and Computational Analysis of 2,3 Xylenol, 6 Ethyl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement of its ions. For 2,3-Xylenol, 6-ethyl-, with the chemical formula C₁₀H₁₄O, HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

The theoretical monoisotopic mass of the molecular ion [M]⁺ of 2,3-Xylenol, 6-ethyl- is calculated to be 150.1045 u. Modern HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with an accuracy of a few parts per million (ppm), allowing for the confident assignment of its elemental composition.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄O |

| Nominal Mass | 150 u |

| Theoretical Monoisotopic Mass | 150.104465 u |

| Typical HRMS Accuracy | < 5 ppm |

This table presents the theoretical mass data for 2,3-Xylenol, 6-ethyl-. The ability of HRMS to achieve low ppm mass error is critical for distinguishing between isomers and other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

The fragmentation of the molecular ion (m/z 150.1) would likely proceed through characteristic losses of its alkyl substituents. A primary fragmentation pathway is expected to be the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z 135.1. Another probable fragmentation is the loss of an ethyl radical (•C₂H₅), resulting in a fragment ion at m/z 121.1. Further fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring structure.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion (m/z) |

| 150.1 | [M - CH₃]⁺ | •CH₃ | 135.1 |

| 150.1 | [M - C₂H₅]⁺ | •C₂H₅ | 121.1 |

| 135.1 | [M - CH₃ - CO]⁺ | CO | 107.1 |

| 121.1 | [M - C₂H₅ - CO]⁺ | CO | 93.1 |

This table outlines the predicted MS/MS fragmentation pathway for 2,3-Xylenol, 6-ethyl-, based on the fragmentation patterns observed for other alkylphenols. These pathways are crucial for the structural confirmation of the molecule in complex matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photochemistry

Analysis of Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like 2,3-Xylenol, 6-ethyl-, the absorption is primarily due to π → π* transitions within the benzene (B151609) ring.

Specific experimental UV-Vis spectra for 2,3-Xylenol, 6-ethyl- are not documented in readily accessible literature. However, based on data for other xylenol and alkylphenol isomers, it is expected to exhibit characteristic absorption bands in the UV region. Phenols typically display a primary absorption band (E-band) around 220 nm and a secondary, less intense band (B-band) around 270-280 nm. The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic ring. core.ac.uk

| Compound | Solvent | λmax (nm) | Reference |

| 2,6-Dimethylphenol (B121312) | Alcohol | 271, 275.5 | nih.gov |

| 3,4-Dimethylphenol | Not Specified | ~280 | nih.gov |

| Phenol (B47542) | Water | 270 | researchgate.net |

This table shows the UV absorption maxima for related phenolic compounds, providing a reference for the expected absorption of 2,3-Xylenol, 6-ethyl-. The substitution pattern influences the electronic environment of the chromophore, leading to slight shifts in the absorption maxima.

Photo-Degradation Studies (Abiotic Transformations)

The photo-degradation of phenolic compounds is an important abiotic transformation process in the environment, primarily driven by UV radiation from sunlight. sci-hub.sevilniustech.ltmdpi.com While specific studies on the photo-degradation of 2,3-Xylenol, 6-ethyl- are not available, the general mechanisms for substituted phenols are well-established.

The process is often initiated by the photo-excitation of the phenol, leading to the formation of reactive species such as hydroxyl radicals (•OH) in the presence of photosensitizers like titanium dioxide (TiO₂) or dissolved organic matter. researchgate.netnih.gov These highly reactive radicals can attack the aromatic ring, leading to a cascade of reactions including hydroxylation, ring-opening, and eventual mineralization to carbon dioxide and water. The rate of degradation is influenced by factors such as light intensity, pH, and the presence of other substances in the water. vilniustech.ltnih.gov The degradation of chlorophenols has been shown to be faster than that of methylphenols, which in turn degrade faster than phenol itself. sci-hub.se

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It can be employed to predict the optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Although no specific DFT studies have been published for 2,3-Xylenol, 6-ethyl-, calculations on similar phenolic compounds provide insight into the expected results. researchgate.netresearchgate.net A DFT calculation, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would yield the optimized three-dimensional structure of the molecule, including bond lengths and angles. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the wavelength of the first electronic transition.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,6-Xylenol | DFT/B3LYP/6-31+G | -8.65 | -0.68 | 7.97 |

| 2,5-Dimethyl Cyclohexanol (B46403) | DFT/B3LYP/6-31+G | -9.85 | 1.22 | 11.07 |

This table presents representative DFT-calculated electronic properties for related compounds, illustrating the type of data that would be obtained for 2,3-Xylenol, 6-ethyl-. Such computational data are invaluable for complementing experimental findings and providing a deeper understanding of the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis

Following a comprehensive search of scientific literature and databases, no specific studies detailing the Frontier Molecular Orbital (FMO) analysis of 2,3-Xylenol, 6-ethyl- (CAS: 18441-55-9) were identified. This includes the calculation and analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the compound's reactivity, electronic properties, and kinetic stability. As such, no data tables or detailed research findings on the FMO energy gap or the spatial distribution of these orbitals for 6-ethyl-2,3-dimethylphenol can be provided at this time.

Reaction Pathway and Transition State Calculations

A thorough review of available chemical literature and computational chemistry resources yielded no specific research on the reaction pathways or transition state calculations involving 2,3-Xylenol, 6-ethyl-. Investigations into reaction mechanisms, such as electrophilic substitution, oxidation, or other transformations, require detailed quantum mechanical calculations to identify the structures of transition states and the associated activation energies. No such computational studies have been published for this particular compound. Therefore, information regarding its reaction kinetics and mechanisms from a computational standpoint is not available.

Molecular Dynamics Simulations for Intermolecular Interactions

There are no publicly available studies that have employed molecular dynamics (MD) simulations to investigate the intermolecular interactions of 2,3-Xylenol, 6-ethyl-. MD simulations are a powerful tool for understanding how a molecule interacts with its environment, such as solvent molecules or biological macromolecules, by simulating the atomic motions over time. The absence of such research means there are no findings on its solvation characteristics, aggregation behavior, or potential binding modes with other molecules derived from molecular dynamics simulations.

Role of 2,3 Xylenol, 6 Ethyl in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Specialty Chemicals

The reactivity of the hydroxyl group and the aromatic ring in 2,3-Xylenol, 6-ethyl- allows for its use as a foundational molecule in the synthesis of a variety of specialized chemical products. The presence of the ethyl and methyl groups influences the steric and electronic properties of the molecule, enabling the creation of complex and targeted chemical structures.

While direct, large-scale application of 2,3-Xylenol, 6-ethyl- in the dye and pigment industry is not extensively documented, its structural similarity to other phenolic compounds suggests its potential as a precursor for specialized colorants. Phenolic compounds are crucial intermediates in the synthesis of azo dyes, triphenylmethane (B1682552) dyes, and other classes of colorants. The general process involves the coupling of a diazonium salt with a phenol (B47542) or its derivative. The alkyl substituents on the phenol ring, such as the ethyl and methyl groups in 6-ethyl-2,3-dimethylphenol, can modulate the final color, as well as properties like lightfastness and solubility. The introduction of this specific xylenol derivative could lead to the development of dyes and pigments with unique shades and improved performance characteristics.

Table 1: Potential Reactions for Dye Intermediate Synthesis

| Reaction Type | Reactants | Potential Product Class |

| Azo Coupling | Diazonium Salt, 2,3-Xylenol, 6-ethyl- | Azo Dyes |

| Condensation | Phthalic Anhydride (B1165640), 2,3-Xylenol, 6-ethyl- | Phthalein Dyes |

| Oxidation | 2,3-Xylenol, 6-ethyl-, Oxidizing Agent | Sulfur Dyes Intermediates |

This table illustrates potential synthetic routes based on the known reactivity of phenolic compounds.

The synthesis of modern agrochemicals often relies on the use of specifically substituted aromatic compounds. Phenolic ethers and esters, derived from phenols like 2,3-Xylenol, 6-ethyl-, are known to exhibit herbicidal, insecticidal, and fungicidal properties. The unique substitution pattern of 6-ethyl-2,3-dimethylphenol can be exploited to create novel active ingredients with enhanced efficacy and selectivity. For instance, the hydroxyl group can be derivatized to form ethers or esters, which are common functional groups in many pesticides. The alkyl groups can influence the compound's lipophilicity, which in turn affects its uptake and translocation in target organisms.

Phenolic compounds are significant contributors to the aromas and flavors of many natural products and processed foods. While the specific sensory properties of 2,3-Xylenol, 6-ethyl- are not widely reported, related xylenol isomers are known to possess smoky, medicinal, or sweet-tarry odors. nih.govthegoodscentscompany.com These compounds can be used as raw materials for the synthesis of other fragrance and flavor chemicals through reactions such as etherification or esterification of the hydroxyl group. The resulting derivatives often have more desirable and potent sensory profiles. The presence of an ethyl group in addition to two methyl groups on the phenolic ring of 6-ethyl-2,3-dimethylphenol suggests that it could serve as a precursor to unique aroma chemicals with complex scent profiles.

Table 2: Sensory Profile of Related Phenolic Compounds

| Compound | Odor Profile | Flavor Profile |

| 2,3-Xylenol | Phenolic | Phenolic |

| 2,6-Xylenol | Medicinal | Burnt |

| Guaiacol | Smoky, medicinal | Smoky, spicy |

| Eugenol | Clove, spicy | Clove, pungent |

This table provides context on the potential sensory characteristics based on structurally similar compounds. thegoodscentscompany.comthegoodscentscompany.comnih.gov

Monomeric Unit in Polymer and Resin Systems

The ability of 2,3-Xylenol, 6-ethyl- to undergo polymerization reactions makes it a valuable monomer in the field of materials science. The resulting polymers and resins can exhibit desirable properties such as high thermal stability, chemical resistance, and specific mechanical characteristics.

The oxidative polymerization of 2,6-dimethylphenol (B121312) to produce poly(phenylene oxide) (PPO), a high-performance thermoplastic, is a well-established industrial process. sigmaaldrich.comresearchgate.net By analogy, 2,3-Xylenol, 6-ethyl- can potentially be used to synthesize novel PPO analogues. In this type of polymerization, a catalyst, typically a copper-amine complex, facilitates the coupling of the phenolic monomers through the formation of ether linkages.

The substitution pattern on the phenol ring significantly influences the polymerizability of the monomer and the properties of the resulting polymer. The presence of an ethyl group at the 6-position, ortho to the hydroxyl group, alongside a methyl group at the 2-position, would likely lead to a polymer with a different chain flexibility, glass transition temperature, and solubility compared to traditional PPO. Research into the oxidative polymerization of various substituted phenols continues to be an active area, aiming to tailor the properties of PPO-based materials for specific applications. dntb.gov.uamdpi.com

Table 3: Comparison of Monomers for PPO Synthesis

| Monomer | Structure | Key Features of Resulting Polymer |

| 2,6-Dimethylphenol | C₈H₁₀O | High glass transition temperature, good dimensional stability |

| 2,3,6-Trimethylphenol | C₉H₁₂O | Increased solubility in organic solvents |

| 2,3-Xylenol, 6-ethyl- | C₁₀H₁₄O | Potentially modified chain packing and thermal properties |

This table provides a comparative overview of monomers used in the synthesis of PPO and its analogues.

Phenolic compounds are fundamental building blocks for condensation polymers, most notably phenolic resins (also known as phenol-formaldehyde resins). These resins are produced by reacting a phenol or a substituted phenol with an aldehyde, typically formaldehyde, in the presence of an acidic or basic catalyst. The substitution on the phenolic ring determines the functionality of the monomer and the degree of cross-linking in the final thermoset resin.

2,3-Xylenol, 6-ethyl- can be used as a monomer in the synthesis of such resins. The presence of three alkyl substituents leaves two reactive sites on the aromatic ring (at positions 4 and 5) for electrophilic substitution by the aldehyde. This difunctionality would lead to the formation of linear or branched polymers, which can be tailored for various applications, including coatings, adhesives, and composite materials. The incorporation of the ethyl and methyl groups into the resin backbone can enhance properties such as hydrophobicity, flexibility, and impact resistance.

Applications as Antioxidant Additives in Industrial Formulations

Substituted phenols, particularly sterically hindered phenols, are widely recognized for their efficacy as antioxidants in a variety of industrial formulations. vinatiorganics.com These compounds function as primary antioxidants, meaning they interrupt the auto-oxidation chain reaction by donating a hydrogen atom from their hydroxyl group to reactive free radicals, thereby stabilizing them. rasayanjournal.co.in The resulting phenoxy radical is sterically hindered and relatively stable, preventing it from initiating further oxidation. vinatiorganics.com

The antioxidant activity of a phenolic compound is significantly influenced by the nature and position of the alkyl substituents on the aromatic ring. mdpi.com In the case of 2,3-Xylenol, 6-ethyl-, the presence of two methyl groups and an ethyl group contributes to the steric hindrance around the hydroxyl group. This structural feature is crucial for its function as a radical scavenger in industrial products such as lubricants, fuels, and polymers, where oxidation can lead to degradation of performance and reduced service life. rasayanjournal.co.inasianpubs.org

In lubricating oils, for example, antioxidants are critical additives that prevent the oil from thickening, forming sludge, and becoming corrosive at high temperatures. rasayanjournal.co.in The addition of phenolic antioxidants can significantly extend the oxidative stability of these oils. While specific performance data for 2,3-Xylenol, 6-ethyl- is not extensively published, the performance of structurally similar alkylated phenols, such as butylated hydroxytoluene (BHT), is well-documented and provides a benchmark for expected efficacy. asianpubs.orgakrochem.comdatamintelligence.comnih.govleading-chem.com The ethyl group at the ortho position, along with the adjacent methyl group, is expected to provide substantial steric hindrance, enhancing its antioxidant capacity.

The table below presents representative data on the performance of a common hindered phenolic antioxidant, BHT, in an industrial lubricant, illustrating the typical improvements that can be expected from this class of compounds.

| Property | Base Oil without Antioxidant | Base Oil with 0.5% BHT |

| Oxidation Induction Time (minutes) | 25 | 150 |

| Viscosity Increase after Oxidation (%) | 40 | 5 |

| Acid Number Increase after Oxidation (mg KOH/g) | 2.5 | 0.3 |

This table presents illustrative data for Butylated Hydroxytoluene (BHT), a structurally related hindered phenol, to demonstrate the typical performance of this class of antioxidants in industrial lubricants.

Similarly, in polymers such as polyethylene (B3416737) and polypropylene, phenolic antioxidants protect the material from degradation during high-temperature processing and throughout its service life, preventing loss of mechanical properties and discoloration. asianpubs.orgcambridge.org The choice of antioxidant often depends on factors like volatility, compatibility with the polymer matrix, and regulatory approvals. mdpi.com

Contributions to Catalysis and Separation Technologies

Beyond its role as an antioxidant, the molecular structure of 2,3-Xylenol, 6-ethyl- lends itself to applications in catalysis and separation technologies, where it can function as a ligand, a solvent component, or a target molecule for selective adsorption.

Sterically hindered phenolate (B1203915) ligands are utilized in coordination chemistry to support a variety of transition metal catalysts. nih.govnih.gov The bulky substituents on the phenol can influence the electronic and steric environment of the metal center, thereby tuning the catalyst's activity, selectivity, and stability. nih.gov The hydroxyl group of 2,3-Xylenol, 6-ethyl- can be deprotonated to form a phenoxide that coordinates to a metal ion.

While specific catalytic applications of 2,3-Xylenol, 6-ethyl- as a ligand are not widely reported, related sterically hindered phenols have been employed in catalysts for polymerization reactions, such as the polymerization of ethylene (B1197577). nih.gov In such systems, the phenolate ligand can stabilize the active metal center and influence the properties of the resulting polymer. The specific substitution pattern of 2,3-Xylenol, 6-ethyl- could offer unique steric and electronic properties to a metal complex, potentially leading to novel catalytic activities.

Research in this area often focuses on creating well-defined metal complexes where the ligand architecture plays a crucial role in the catalytic cycle. The development of new ligands is a key driver of innovation in catalysis, enabling the synthesis of complex molecules and materials under milder conditions and with higher efficiency. chiba-u.jpbeilstein-journals.org

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and the solubility of reactants and products. While not a conventional solvent, sterically hindered phenols can be used as additives or co-solvents in certain chemical processes. Their presence can, in some cases, accelerate reaction rates. For instance, the use of high concentrations of sterically hindered phenols in combination with sonication has been shown to dramatically increase the rate of the Mitsunobu reaction, a widely used method for forming carbon-oxygen and carbon-nitrogen bonds. acs.org

The ability of 2,3-Xylenol, 6-ethyl- to act as a hydrogen bond donor and its specific polarity could make it a useful component in specialized solvent systems designed to enhance the performance of particular chemical transformations. However, its application in this area is not extensively documented and represents a potential area for further research.

The separation of isomeric mixtures is a significant challenge in the chemical industry. Adsorption-based processes using porous materials like zeolites and activated carbons are often employed for this purpose. mdpi.comresearchgate.netresearchgate.net The efficiency of such separations depends on the subtle differences in the interactions between the isomers and the adsorbent material. mdpi.comberkeley.edu

The adsorption behavior of xylene isomers, which are structurally related to 2,3-Xylenol, 6-ethyl-, has been extensively studied. researchgate.netnih.govresearchgate.net The size, shape, and electronic properties of the adsorbate molecule, as well as the pore structure and surface chemistry of the adsorbent, all play a critical role. researchgate.netmdpi.comkuleuven.be For example, the separation of p-xylene (B151628) from its isomers can be achieved using zeolites with specific pore dimensions that favor the adsorption of one isomer over the others. mdpi.com

The table below summarizes the adsorption capacities of phenol and related compounds on a typical activated carbon, illustrating the influence of molecular structure on adsorption.

| Compound | Adsorbent | Maximum Adsorption Capacity (mg/g) |

| Phenol | Activated Carbon | 170 - 213 |

| p-Cresol | Activated Carbon | ~190 |

| p-Nitrophenol | Activated Carbon | ~250 |

This table presents representative data for the adsorption of phenol and substituted phenols on activated carbon to illustrate the impact of molecular structure on adsorption capacity. mdpi.com

Environmental Behavior and Biogeochemical Transformations of 2,3 Xylenol, 6 Ethyl

Abiotic Degradation Pathways in Natural Systems

The transformation of 2,3-Xylenol, 6-ethyl- in the environment, independent of biological activity, is governed by its interaction with sunlight and ambient chemical oxidants. These abiotic processes are critical in determining the compound's persistence and fate in soil, water, and air.

Photochemical Transformation Mechanisms

Photochemical transformation, or photolysis, involves the degradation of a chemical by light energy. This can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs photons, and indirect photolysis, where other light-absorbing substances in the environment generate reactive species that then attack the target molecule.

For alkylphenols like 2,3-Xylenol, 6-ethyl-, direct photolysis is possible if the molecule absorbs light in the solar spectrum (>290 nm). Indirect photolysis is often a more significant pathway in natural waters. Solar irradiation of natural waters containing dissolved organic matter and nitrate (B79036) can produce highly reactive species such as hydroxyl radicals (•OH), which are primary drivers of degradation.

Hydrolytic Stability and Reactions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The phenol (B47542) functional group, characterized by a hydroxyl group attached to a stable aromatic ring, is generally resistant to hydrolysis under typical environmental pH and temperature conditions. britannica.com The carbon-oxygen bond of the phenolic hydroxyl group is strong and not susceptible to cleavage by water. quora.com Therefore, 2,3-Xylenol, 6-ethyl- is expected to be hydrolytically stable in the environment, and this pathway is not considered a significant route of degradation. noaa.gov

Oxidative Transformations in Aqueous and Atmospheric Environments

Oxidative transformations are major abiotic degradation pathways for phenolic compounds in both water and air.

Aqueous Environments: In sunlit natural waters, such as rivers and lakes, the primary oxidant is the photochemically produced hydroxyl radical (•OH). researchgate.net The reaction of •OH with substituted phenols is rapid and typically involves the addition of the radical to the aromatic ring, forming hydroxycyclohexadienyl radicals. These intermediates can undergo further reactions with molecular oxygen, leading to ring-opening and the formation of smaller, more oxidized products. The presence of other substances, such as nitrate ions and transition metals, can influence the rate of these oxidative processes.

Atmospheric Environments: In the atmosphere, volatile phenolic compounds are primarily degraded by gas-phase reactions with hydroxyl radicals. This reaction is the dominant degradation process for dimethylphenols. nih.gov The mechanism can proceed via two main pathways: H-atom abstraction from the phenolic -OH group to form a phenoxy radical, or •OH addition to the aromatic ring. For most phenolic compounds, addition to the ring is the favored pathway, accounting for approximately 90% of the reaction. nih.gov This leads to the formation of various oxidized products, contributing to the formation of secondary organic aerosols (SOA).

| Pathway | Environment | Primary Reactant(s) | Significance |

|---|---|---|---|

| Photochemical Transformation | Aqueous, Atmospheric | Sunlight (Direct), Hydroxyl Radicals (•OH) (Indirect) | Significant, especially indirect photolysis in surface waters. |

| Hydrolysis | Aqueous | Water (H₂O) | Insignificant due to the stability of the phenol group. britannica.com |

| Oxidation | Aqueous, Atmospheric | Hydroxyl Radicals (•OH), Ozone (O₃), Nitrate Radicals (NO₃•) | Major pathway in both air and water. nih.gov |

Biotic Transformation and Mineralization Processes

The breakdown of 2,3-Xylenol, 6-ethyl- by living organisms, primarily bacteria and fungi, is a crucial process for its complete removal from the environment. Microorganisms can use such compounds as a source of carbon and energy, ultimately mineralizing them to carbon dioxide and water.

Microbial Degradation by Identified Strains

Numerous studies have demonstrated the ability of various microbial strains to degrade simple alkylphenols, including dimethylphenol isomers. While no studies have specifically isolated a strain that degrades 6-ethyl-2,3-dimethylphenol, it is highly probable that organisms capable of degrading 2,3-dimethylphenol (B72121) and other complex alkylphenols could also metabolize it.

Bacteria from the genus Pseudomonas are well-known for their metabolic versatility and have been shown to degrade a wide range of phenolic compounds, including 2,3-dimethylphenol. nih.govresearchgate.net For instance, Pseudomonas putida and Pseudomonas fluorescens have been identified in the degradation of various xylenol isomers. nih.govnih.gov Another key genus is Mycobacterium, with strains capable of utilizing 2,6-xylenol and other trimethylphenols as their sole carbon and energy source. nih.govosti.gov These bacteria often initiate degradation through hydroxylation of the aromatic ring or the alkyl substituents.

| Microorganism | Compound(s) Degraded | Reference |

|---|---|---|

| Pseudomonas mendocina PC1 | 2,3-, 2,4-, 2,6-, 3,4-, 3,5-Dimethylphenol | nih.gov |

| Pseudomonas fluorescens PC18, PC24 | 2,3-, 2,4-, 2,6-, 3,4-, 3,5-Dimethylphenol | nih.gov |

| Pseudomonas putida EKII | 3,4-Dimethylphenol, Cresols, Chlorophenols | nih.gov |

| Mycobacterium sp. Strain DM1 | 2,6-Xylenol, 2,3,6-Trimethylphenol, o-Cresol | nih.govosti.gov |

Enzymatic Biotransformations and Enzyme Systems Involved

The microbial degradation of alkylphenols is facilitated by specific enzymes that catalyze the key steps of the metabolic pathway. The initial attack on the stable aromatic ring is typically carried out by oxygenase enzymes.

Monooxygenases and Dioxygenases: These are the primary enzymes involved in initiating the degradation of aromatic compounds. Monooxygenases, such as phenol hydroxylase, introduce a single hydroxyl group onto the aromatic ring, converting the phenol into a catechol or a substituted catechol. nih.gov Cytochrome P450 monooxygenases are also known to selectively oxidize the aliphatic C–H bonds of alkylphenols. nih.gov Dioxygenases introduce two hydroxyl groups and are critical for cleaving the aromatic ring. mdpi.com

Ring-Cleavage Enzymes: Following hydroxylation, the resulting dihydroxy-aromatic intermediate (like a substituted catechol) is subjected to ring fission by dioxygenase enzymes. There are two main ring-cleavage strategies:

Ortho-cleavage: The ring is broken between the two hydroxyl groups.

Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups. Catechol 2,3-dioxygenase is a key enzyme in the meta-cleavage pathway and its activity has been induced by dimethylphenols in Pseudomonas species. nih.govnih.gov

The resulting aliphatic products are then further metabolized through central metabolic pathways, such as the beta-ketoadipate pathway, leading to complete mineralization. For 2,6-xylenol, a proposed pathway in Mycobacterium involves initial hydroxylation to form 2,6-dimethylhydroquinone, followed by further enzymatic steps leading to ring fission. nih.govosti.gov A similar initial hydroxylation followed by ring cleavage would be the expected pathway for 2,3-Xylenol, 6-ethyl-.

| Enzyme Class | Specific Example | Function | Reference |

|---|---|---|---|

| Monooxygenases | Phenol Hydroxylase, p-Cresol Methylhydroxylase, Cytochrome P450s | Initial hydroxylation of the aromatic ring or alkyl side chains. | nih.govnih.govnih.gov |

| Dioxygenases (Ring-Hydroxylating) | Naphthalene Dioxygenase | Introduction of two hydroxyl groups onto the aromatic ring. | mdpi.com |

| Dioxygenases (Ring-Cleavage) | Catechol 2,3-dioxygenase | Cleavage of the aromatic ring, a critical step in degradation. | nih.govnih.gov |

| Laccases | Fungal Laccases | Oxidation of phenolic compounds. | iwaponline.com |

Information on "2,3-Xylenol, 6-ethyl-" Remains Elusive in Scientific Literature

Consequently, it is not possible to provide in-depth, scientifically accurate information regarding its sorption to soil and sediment, its potential for volatilization and atmospheric distribution, or established chromatographic and spectroscopic methods for its environmental detection. The scientific community has yet to publish research that would form the basis for a detailed discussion on these specific environmental and analytical aspects of 2,3-Xylenol, 6-ethyl-.

While general principles of environmental chemistry and analytical science can provide educated estimations about the behavior and detection of phenolic compounds, the strict requirement for data pertaining solely to 2,3-Xylenol, 6-ethyl- cannot be met at this time. Further empirical research is needed to elucidate the specific environmental profile and develop targeted analytical techniques for this compound.

Future Directions and Emerging Research Avenues for 2,3 Xylenol, 6 Ethyl

Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Current synthetic strategies for alkylated phenols often rely on Friedel-Crafts alkylation, which can be fraught with challenges regarding regioselectivity and the use of harsh catalysts. Future research into the synthesis of 2,3-Xylenol, 6-ethyl- is anticipated to focus on developing more selective and sustainable methodologies.

One promising avenue is the exploration of shape-selective catalysis using zeolites or other microporous materials. These catalysts can offer control over the position of alkylation on the phenolic ring, potentially leading to higher yields of the desired 2,3-Xylenol, 6-ethyl- isomer. rsc.org The development of solid acid catalysts could also mitigate the environmental impact associated with traditional Lewis acid catalysts. researchgate.net

Furthermore, green chemistry principles are expected to drive research towards biocatalytic routes or the use of bio-based starting materials. uobasrah.edu.iqresearchgate.net The enzymatic alkylation of phenols, for instance, could offer high selectivity under mild reaction conditions. Investigating the production of phenolic compounds from renewable feedstocks like lignin (B12514952) could also open up sustainable pathways to precursors for 2,3-Xylenol, 6-ethyl-. mdpi.com

Table 1: Potential Future Synthetic Strategies for 2,3-Xylenol, 6-ethyl-

| Strategy | Potential Advantages |

|---|---|

| Shape-Selective Catalysis (e.g., Zeolites) | High regioselectivity, catalyst recyclability |

| Solid Acid Catalysis | Reduced environmental impact, easier separation |

| Biocatalysis (Enzymatic Alkylation) | High selectivity, mild reaction conditions, sustainability |

Exploration of New Chemical Transformations and Derivatizations

The reactivity of the hydroxyl group and the aromatic ring in 2,3-Xylenol, 6-ethyl- offers a rich platform for exploring novel chemical transformations and creating a diverse library of derivatives. Future research is likely to move beyond simple derivatization for analytical purposes and focus on creating new molecules with tailored functionalities. nih.gov

The development of advanced, regioselective C-H activation and functionalization techniques could enable the introduction of various substituents onto the aromatic ring with high precision. nih.gov This would allow for the synthesis of a wide range of derivatives with potentially enhanced or entirely new properties.

Given the sterically hindered nature of the phenolic hydroxyl group in 2,3-Xylenol, 6-ethyl-, investigating its reactivity in comparison to less hindered phenols could yield interesting insights into reaction mechanisms and lead to the development of specialized catalysts for transformations involving such molecules. primaryinfo.com Derivatization of the hydroxyl group to form ethers, esters, and other functional groups will also be a key area of exploration for modulating the compound's physical and chemical properties. libretexts.org

Development of Advanced Materials Based on 2,3-Xylenol, 6-ethyl- Scaffolds

The incorporation of the 2,3-Xylenol, 6-ethyl- moiety into polymeric structures is a significant and largely unexplored research avenue. Phenolic compounds are well-known monomers for the synthesis of various polymers, such as phenolic resins and poly(phenylene oxide) (PPO). The specific substitution pattern of 2,3-Xylenol, 6-ethyl- could impart unique properties to these materials.

Future research could focus on the oxidative polymerization of 2,3-Xylenol, 6-ethyl- to create novel PPO-type polymers. The ethyl and methyl substituents would likely influence the polymer's solubility, thermal stability, and mechanical properties. The synthesis of specialty polymers with high-performance characteristics, such as enhanced thermal resistance or specific optical properties, will be a key objective. oregonstate.edutechnologypublisher.com

Furthermore, the use of 2,3-Xylenol, 6-ethyl- as a building block for creating advanced materials like dendrimers, metal-organic frameworks (MOFs), or as a component in epoxy resins and other thermosets, presents exciting possibilities for materials science.

Advanced Computational Studies for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For 2,3-Xylenol, 6-ethyl-, advanced computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights. rsc.org

A primary focus of such studies would be to model the antioxidant potential of 2,3-Xylenol, 6-ethyl-. By calculating parameters such as bond dissociation enthalpy (BDE) of the phenolic hydroxyl group, researchers can predict its efficacy as a radical scavenger. nih.govnih.gov Computational models can also elucidate the mechanisms of antioxidant action, including hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). researchgate.netacs.org

Beyond its antioxidant properties, computational studies can be employed to:

Predict the reactivity of different sites on the molecule, aiding in the design of selective synthetic transformations.

Simulate the properties of polymers derived from 2,3-Xylenol, 6-ethyl-, such as their conformational preferences, thermal stability, and mechanical strength.

Guide the design of new materials with specific electronic or optical properties based on the 2,3-Xylenol, 6-ethyl- scaffold.

Integration with Circular Economy Principles in Chemical Manufacturing

The principles of a circular economy, which emphasize the reduction of waste and the reuse of materials, are becoming increasingly important in the chemical industry. Future research on 2,3-Xylenol, 6-ethyl- should incorporate these principles from the outset.

One key area of investigation will be the development of processes for recycling and upcycling waste streams that may contain 2,3-Xylenol, 6-ethyl- or its derivatives. For example, if this compound is used in the production of phenolic resins, developing chemical recycling methods to depolymerize the resin and recover the monomer would be a significant step towards a circular manufacturing process. mdpi.comresearchgate.netgoogle.com

Furthermore, exploring the synthesis of 2,3-Xylenol, 6-ethyl- from renewable and waste-derived feedstocks, as mentioned in the context of sustainable synthesis, is a core tenet of the circular economy. mdpi.comnih.gov The potential to produce this and other valuable phenolic compounds from the depolymerization of lignin, a major waste product of the pulp and paper industry, is a particularly attractive prospect for creating a more sustainable chemical industry. uobasrah.edu.iqrsc.org The development of closed-loop processes where wastewater from phenolic resin production is recycled and reused would also contribute to a more circular manufacturing model. google.com

Q & A

Q. How can researchers critically assess the validity of historical data on 2,3-Xylenol, 6-ethyl-’s applications?

- Methodological Answer : Cross-reference pre-2000 studies with modern analytical techniques (e.g., HPLC vs. classic titration). Evaluate source credibility by checking author affiliations, peer-review status, and citation metrics. Use tools like SciFinder to trace methodological evolution and identify gaps 14.

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What strategies mitigate biases when reviewing literature on isomer-specific reactivity of xylenol derivatives?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Annotate studies with metadata (e.g., synthesis year, instrumentation) and use Cohen’s kappa coefficient to assess inter-rater reliability in data extraction. Highlight studies that contrast ortho vs. para isomer behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.